molecular formula C6H7NO2S B13542626 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione

2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione

Cat. No.: B13542626
M. Wt: 157.19 g/mol
InChI Key: YSEDFEPPLRZFCC-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione is a heterocyclic compound that features a thiazole ring fused with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired thiazole derivative. The reaction conditions often include the use of anhydrous solvents and a base such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-thiazole-1,1-dione involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play a crucial role in its reactivity .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-prop-2-ynyl-3H-1,2-thiazole 1,1-dioxide

InChI

InChI=1S/C6H7NO2S/c1-2-4-7-5-3-6-10(7,8)9/h1,3,6H,4-5H2

InChI Key

YSEDFEPPLRZFCC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC=CS1(=O)=O

Origin of Product

United States

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